molecular formula C9H13Cl3N2Pt B1206055 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride CAS No. 105856-39-1

3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride

Cat. No.: B1206055
CAS No.: 105856-39-1
M. Wt: 450.7 g/mol
InChI Key: OCBCTCLLAAJBGR-UHFFFAOYSA-L
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Description

This compound is a derivative of cisplatin, a widely used chemotherapy drug, and has shown promising results in preclinical studies.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves several steps. Typically, the process begins with the preparation of 3-(4-Chlorophenyl)propane-1,2-diamine, which is then reacted with a platinum(2+) source, such as platinum(II) chloride, under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

    Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.

    Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands, such as amines or phosphines.

    Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of hydroxylated products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving platinum-based compounds.

    Biology: The compound has been studied for its interactions with biological molecules, such as DNA and proteins.

    Medicine: It has shown potential as an anticancer agent, particularly in the treatment of platinum-resistant ovarian cancer.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in cell division and survival, making it effective against certain types of cancer.

Comparison with Similar Compounds

3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride is unique compared to other platinum-based compounds due to its specific chemical structure and properties. Similar compounds include:

    Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different chemical structure.

    Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to different pharmacokinetics and side effects.

    Oxaliplatin: A third-generation platinum-based drug used in the treatment of colorectal cancer, with a distinct chemical structure and mechanism of action.

Properties

IUPAC Name

3-(4-chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.2ClH.Pt/c10-8-3-1-7(2-4-8)5-9(12)6-11;;;/h1-4,9H,5-6,11-12H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBCTCLLAAJBGR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)N)Cl.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909767
Record name Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105856-39-1
Record name D 17872
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105856391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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